molecular formula C11H11ClF2O2 B14060104 1-Chloro-1-(2-(difluoromethyl)-3-methoxyphenyl)propan-2-one

1-Chloro-1-(2-(difluoromethyl)-3-methoxyphenyl)propan-2-one

Cat. No.: B14060104
M. Wt: 248.65 g/mol
InChI Key: QTAFRZIESPJRFW-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-(difluoromethyl)-3-methoxyphenyl)propan-2-one is an organic compound with a complex structure that includes a chloro group, a difluoromethyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(2-(difluoromethyl)-3-methoxyphenyl)propan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the chlorination of a precursor compound, followed by the introduction of the difluoromethyl and methoxyphenyl groups through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-(2-(difluoromethyl)-3-methoxyphenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Chloro-1-(2-(difluoromethyl)-3-methoxyphenyl)propan-2-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-Chloro-1-(2-(difluoromethyl)-3-methoxyphenyl)propan-2-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Chloro-1-(2-(difluoromethyl)-3-fluorophenyl)propan-2-one
  • 1-Chloro-1-(2-(difluoromethyl)-3-hydroxyphenyl)propan-2-one
  • 1-Chloro-1-(2-(difluoromethyl)-3-methylphenyl)propan-2-one

Comparison: Compared to these similar compounds, 1-Chloro-1-(2-(difluoromethyl)-3-methoxyphenyl)propan-2-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and potential applications. The methoxy group can affect the compound’s solubility, stability, and interactions with other molecules, making it distinct from its analogs.

Properties

Molecular Formula

C11H11ClF2O2

Molecular Weight

248.65 g/mol

IUPAC Name

1-chloro-1-[2-(difluoromethyl)-3-methoxyphenyl]propan-2-one

InChI

InChI=1S/C11H11ClF2O2/c1-6(15)10(12)7-4-3-5-8(16-2)9(7)11(13)14/h3-5,10-11H,1-2H3

InChI Key

QTAFRZIESPJRFW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)OC)C(F)F)Cl

Origin of Product

United States

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